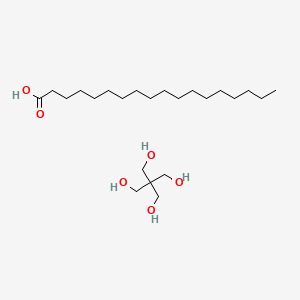
Stearic acid, ester with pentaerythritol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of stearic acid, ester with pentaerythritol typically involves the esterification of pentaerythritol with stearic acid. This reaction can be catalyzed by various catalysts, including p-toluenesulfonic acid and zinc oxide . The reaction is carried out under controlled conditions, often involving heating and the removal of water through azeotropic distillation to drive the reaction to completion .
Industrial Production Methods: In industrial settings, the production of pentaerythritol tetrastearate involves similar esterification processes but on a larger scale. The use of solid catalysts like zinc oxide is common, and the reaction conditions are optimized to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions: Stearic acid, ester with pentaerythritol primarily undergoes esterification reactions. It can also participate in transesterification reactions, where the ester groups are exchanged with other ester groups .
Common Reagents and Conditions: Common reagents used in the esterification process include pentaerythritol, stearic acid, and catalysts such as p-toluenesulfonic acid and zinc oxide . The reaction conditions typically involve heating and the use of solvents like toluene to facilitate the removal of water .
Major Products Formed: The major product formed from the esterification of pentaerythritol with stearic acid is pentaerythritol tetrastearate. This compound is characterized by its high purity and stability .
Wissenschaftliche Forschungsanwendungen
Stearic acid, ester with pentaerythritol has a wide range of applications in scientific research and industry. It is used as a lubricant in the production of plastics and rubber, as a stabilizer in the formulation of polyvinyl chloride, and as a release agent in various manufacturing processes . Additionally, it is utilized in the cosmetics industry as an emollient and viscosity regulator .
Wirkmechanismus
The mechanism of action of stearic acid, ester with pentaerythritol involves its ability to form a stable ester linkage between the stearic acid and pentaerythritol molecules. This ester linkage imparts the compound with its unique properties, such as its lubricating and stabilizing effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
- Pentaerythritol tetraoleate
- Pentaerythritol tetraisostearate
- Trimethylolpropane triisostearate
Uniqueness: Compared to similar compounds, stearic acid, ester with pentaerythritol is unique due to its high melting point and stability. It is particularly valued for its use in high-temperature applications and its ability to provide excellent lubrication and stabilization properties .
Eigenschaften
CAS-Nummer |
8045-34-9 |
|---|---|
Molekularformel |
C23H48O6 |
Molekulargewicht |
420.6 g/mol |
IUPAC-Name |
2,2-bis(hydroxymethyl)propane-1,3-diol;octadecanoic acid |
InChI |
InChI=1S/C18H36O2.C5H12O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;6-1-5(2-7,3-8)4-9/h2-17H2,1H3,(H,19,20);6-9H,1-4H2 |
InChI-Schlüssel |
WSEFPKKOUNRCAJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)O.C(C(CO)(CO)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7,18-Bis[2-(4-methoxyphenyl)ethyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13771780.png)
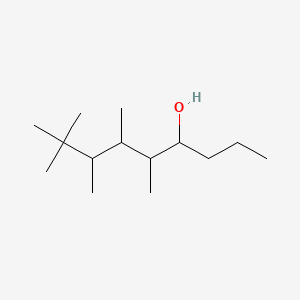
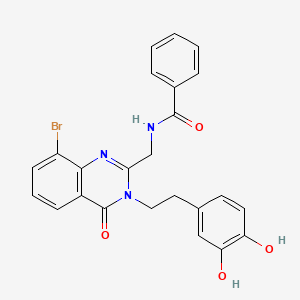
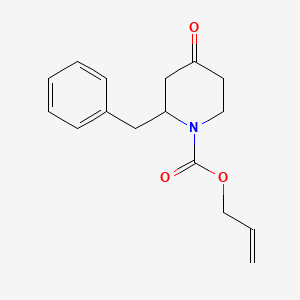

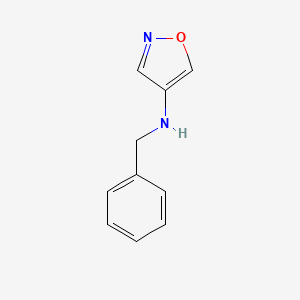
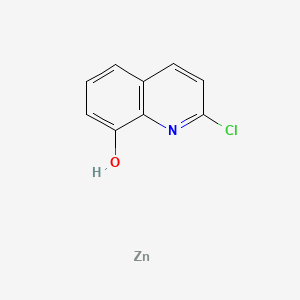
![Cuprate(4-), [mu-[[7,7'-[[3,3'-di(hydroxy-kappaO)[1,1'-biphenyl]-4,4'-diyl]bis(azo-kappaN1)]bis[8-(hydroxy-kappaO)-1,6-naphthalenedisulfonato]](8-)]]di-, tetrasodium](/img/structure/B13771818.png)
![Butanamide, N-[2-[(2,6-dicyano-4-nitrophenyl)azo]-5-(diethylamino)phenyl]-](/img/structure/B13771825.png)
![[3-hydroxy-5-(trimethylazaniumyl)phenyl]-trimethylazanium;dichloride](/img/structure/B13771827.png)

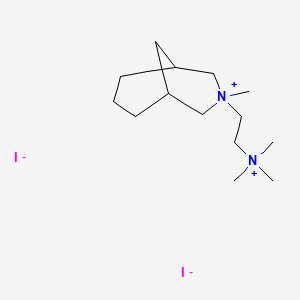
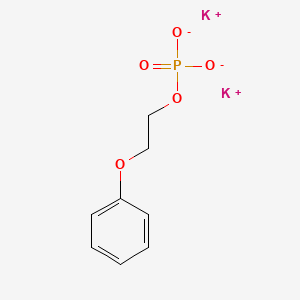
![4-(4-Chlorophenyl)-5-[2-(4-phenyl-1-piperazinyl)ethyl]-1,3-dioxol-2-one dihydrochloride](/img/structure/B13771849.png)
